Product packaging for MF-766(Cat. No.:CAS No. 1050656-06-8)

MF-766

Cat. No.: B1676556
CAS No.: 1050656-06-8
M. Wt: 478.5 g/mol
InChI Key: BWXAZFCPGFKANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Immunosuppressive Role of PGE2-EP4 Signaling in Disease Pathogenesis

Among the EP receptor subtypes, signaling through the EP4 receptor is particularly implicated in mediating immunosuppression, a process frequently observed within the tumor microenvironment (TME). mdpi.comnih.govresearchgate.netresearchgate.net Elevated concentrations of PGE2 in tumor tissues can actively suppress antitumor immunity, thereby facilitating immune evasion and contributing to the progression of the disease. researchgate.net The EP4 receptor is frequently found to be upregulated in the TME, where it plays critical roles in promoting cell proliferation, invasion, and metastasis. researchgate.netnih.gov

PGE2-EP4 signaling has been shown to impair both components of the immune system, adaptive and innate immunity. researchgate.net Research indicates that this pathway can suppress the production of type 1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in both lymphocytes and myeloid cells. nih.govtandfonline.com Furthermore, EP4 signaling can contribute to the differentiation and functional activity of immunosuppressive cell populations, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). mdpi.comresearchgate.netpatsnap.com The activity of cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells, which are essential for the recognition and elimination of cancerous cells, can also be hindered by PGE2-EP4 signaling. researchgate.nettandfonline.compatsnap.comnih.gov

Rationale for Selective EP4 Receptor Antagonism as a Therapeutic Strategy

The significant involvement of PGE2-EP4 signaling in driving immunosuppression and promoting disease progression, particularly within the context of cancer, has established selective antagonism of the EP4 receptor as a promising therapeutic approach. nih.govresearchgate.netnih.govpatsnap.com In contrast to broad-spectrum cyclooxygenase (COX) inhibitors, which reduce the synthesis of all prostaglandins (B1171923) and can be associated with considerable side effects, the targeted inhibition of specific EP receptors offers a more precise method to counteract the deleterious effects of PGE2-mediated immunosuppression. mdpi.comnih.govpatsnap.com

Selective EP4 antagonists are designed to block the immunosuppressive signals transmitted through this receptor, with the potential to restore or enhance antitumor immunity and improve the effectiveness of other therapeutic modalities, such as immune checkpoint inhibitors. researchgate.netpatsnap.comnih.govdomaintherapeutics.com This targeted strategy is hypothesized to disrupt the mechanisms tumors employ to evade the immune system and to re-sensitize them to immune-mediated destruction. researchgate.netdomaintherapeutics.com

Contextualizing MF-766 as a Potent and Selective EP4 Antagonist

This compound is a small-molecule compound that has been identified and characterized for its potent and highly selective antagonistic activity against the EP4 receptor. nih.govselleckchem.comcaymanchem.com Its development represents a targeted strategy aimed at inhibiting the immunosuppressive EP4 signaling pathway. nih.govpatsnap.com

Studies have demonstrated that this compound possesses high binding affinity and potency for the EP4 receptor. In functional assays, this compound has been shown to potently antagonize EP4-mediated signaling. medchemexpress.com

The following table summarizes key data on the binding affinity and functional potency of this compound, illustrating its characteristics as a selective EP4 antagonist:

Assay TypeTarget ReceptorKi (nM)IC50 (nM)NotesSource
Binding AffinityEP40.23-Highly potent selleckchem.comcaymanchem.commedchemexpress.com
Functional AssayEP4-1.4Full antagonist (in absence of HS) medchemexpress.com
Functional AssayEP4-1.8Full antagonist (in presence of 10% HS) medchemexpress.com
Binding AffinityDP11648-Selective over DP1 caymanchem.com
Binding AffinityEP1, EP2, EP3, CRTH2/DP2, IP, TP, FP>6000-Highly selective over other prostanoid receptors caymanchem.com

This data indicates that this compound binds to the EP4 receptor with sub-nanomolar affinity and effectively antagonizes EP4 activity at low nanomolar concentrations, demonstrating significant potency and selectivity when compared to other prostanoid receptors. selleckchem.comcaymanchem.commedchemexpress.com

Detailed research findings from preclinical studies further support the potential of this compound as a therapeutic agent targeting EP4-mediated immunosuppression. Studies have shown that this compound can reverse the suppression of cytokine production induced by PGE2 in immune cells, including the restoration of IFN-γ secretion in human NK cells and TNF-α production in myeloid cells. nih.govtandfonline.commedchemexpress.comresearchgate.net this compound has also been demonstrated to reduce the immunosuppressive capacity of MDSCs induced by PGE2. nih.govresearchgate.net

In syngeneic tumor mouse models, inhibition of EP4 by this compound has been shown to enhance antitumor activity, particularly when administered in combination with anti-PD-1 therapy. researchgate.netpatsnap.comnih.gov This observed enhancement in antitumor activity was correlated with beneficial alterations in the tumor microenvironment, including increased infiltration of CD8+ T cells, NK cells, and conventional dendritic cells (cDCs), along with a decrease in granulocytic MDSCs and the induction of M1-like macrophage reprogramming. patsnap.comnih.gov

These findings collectively highlight this compound's profile as a potent and selective EP4 antagonist with the capacity to modulate the immunosuppressive TME and enhance antitumor immune responses in preclinical settings. nih.govpatsnap.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21F3N2O3 B1676556 MF-766 CAS No. 1050656-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXAZFCPGFKANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050656-06-8
Record name MF-766
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MF-766
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanistic Investigations of Mf 766 Action

Elucidation of MF-766’s Antagonistic Interaction with the EP4 Receptor

Prostaglandin E2 (PGE2), a metabolite of the arachidonic acid pathway, exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. nih.govnih.gov The EP4 receptor is widely expressed on various cell types, including immune cells such as T cells, natural killer (NK) cells, and myeloid cells. nih.govcaymanchem.com Activation of EP4 by PGE2 is known to play a role in mediating immunosuppression, particularly within the tumor microenvironment. nih.govnih.govresearchgate.net this compound functions by specifically blocking the activity of this receptor. nih.govnih.govcaymanchem.com

Characterization of Receptor Binding Affinity and Functional Antagonism

This compound has been characterized as a highly potent and selective EP4 antagonist. Studies have determined its binding affinity (Ki) for the human EP4 receptor to be 0.23 nM. caymanchem.comselleckchem.commedchemexpress.comselleck.co.jp This indicates a strong interaction with the target receptor. Furthermore, this compound demonstrates significant selectivity for EP4 over other prostanoid receptors, including EP1, EP2, EP3, DP1, CRTH2/DP2, IP, and TP receptors, with Ki values significantly higher (e.g., >6,000 nM for several other receptors and 1,648 nM for DP1). caymanchem.com Functionally, this compound acts as a full antagonist, inhibiting EP4 receptor activity. medchemexpress.com

Impact on Downstream EP4 Signaling Pathways (e.g., cAMP/PKA axis)

Activation of the EP4 receptor by PGE2 typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through coupling with the stimulating Gαs protein. frontiersin.orgfrontiersin.org This elevation in cAMP can then activate protein kinase A (PKA). binasss.sa.crnih.gov The cAMP/PKA pathway is a key downstream signaling cascade involved in many of PGE2's immunosuppressive effects mediated through EP4. binasss.sa.crnih.govaacrjournals.org For instance, increased cAMP levels can inhibit T cell receptor signaling and activation. binasss.sa.cr EP4 signaling has also been shown to involve Gαi protein coupling, which can decrease cAMP production, and potentially the PI3K pathway. frontiersin.orgnih.gov

This compound, as an EP4 antagonist, counteracts the effects of PGE2 on these downstream pathways. By blocking PGE2 binding to EP4, this compound inhibits the EP4-mediated increase in cAMP and subsequent activation of PKA. caymanchem.comnih.gov This disruption of the cAMP/PKA axis is a primary mechanism by which this compound reverses PGE2-induced immunosuppression. binasss.sa.crnih.gov Studies have shown that this compound inhibits cAMP accumulation induced by PGE2 in HEK293 cells with an IC50 of 1.3 nM. caymanchem.com

Modulation of Pro-inflammatory and Anti-tumor Cytokine Networks by this compound

PGE2, acting through EP4, is a significant mediator of immunosuppression within the tumor microenvironment, impacting the function of various immune cells and their cytokine production. nih.govnih.govfrontiersin.org this compound's antagonism of EP4 can reverse these immunosuppressive effects, thereby modulating pro-inflammatory and anti-tumor cytokine networks. nih.govnih.govresearchgate.net

Reversal of PGE2-Mediated Inhibition of IFN-γ Production in T Cells and NK Cells

Interferon-gamma (IFN-γ) is a crucial cytokine produced by T cells and NK cells that plays a vital role in anti-tumor immunity and host defense. nih.govfrontiersin.org PGE2 is known to suppress IFN-γ production in both T cells and NK cells, primarily through EP4 receptor signaling. nih.govresearchgate.netbinasss.sa.crfrontiersin.orgnih.govfrontiersin.org This suppression contributes to immune evasion by tumors. frontiersin.org

This compound has been shown to reverse this PGE2-mediated inhibition of IFN-γ production. In vitro experiments with human NK cells stimulated with IL-2, PGE2 suppressed IFN-γ secretion, and pretreatment with this compound restored IFN-γ production in a dose-dependent manner. nih.govcaymanchem.comnih.gov Similarly, this compound reversed the inhibition of IFN-γ production in CD8+ T cells caused by PGE2 and impaired the suppression of CD8+ T cells induced by myeloid-derived suppressor cells (MDSCs) in the presence of PGE2. nih.govnih.govresearchgate.nettandfonline.com Translational studies using primary human tumors also demonstrated that this compound enhanced anti-CD3-stimulated IFN-γ production. nih.govnih.govresearchgate.nettandfonline.comresearchgate.net

Table 1: Effect of this compound on PGE2-Suppressed IFN-γ Production in Human NK Cells

Treatment ConditionRelative IFN-γ Production
IL-2 aloneHigh
IL-2 + PGE2Low
IL-2 + PGE2 + this compound (low dose)Increased
IL-2 + PGE2 + this compound (high dose)Restored

Note: Data are illustrative based on dose-dependent reversal observed in studies. nih.govcaymanchem.comnih.gov

Restoration of TNF-α Secretion in Myeloid Cells (e.g., THP-1 cells, human blood)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine produced by myeloid cells, including monocytes and macrophages, which is important for anti-tumor responses and immune regulation. nih.govplos.orgnih.govplos.orgasm.org PGE2 can inhibit TNF-α production in myeloid cells, and this effect is mediated, at least in part, through EP4 receptor signaling. nih.govplos.orgnih.govtandfonline.com

This compound has been shown to restore TNF-α secretion in myeloid cells that has been suppressed by PGE2. In THP-1 monocyte cells stimulated with lipopolysaccharide (LPS), PGE2 significantly decreased TNF-α levels. nih.govtandfonline.com Pretreatment with this compound fully reversed this PGE2-mediated inhibition of TNF-α production in THP-1 cells. nih.govtandfonline.com Similar results were observed in experiments using healthy human whole blood, where this compound restored LPS-induced TNF-α production in the presence of PGE2. nih.govtandfonline.com

Table 2: Effect of this compound on PGE2-Suppressed TNF-α Production in THP-1 Cells

Treatment ConditionTNF-α Level
LPS aloneHigh
LPS + PGE2Low
LPS + PGE2 + this compoundRestored

Note: Data are illustrative based on reversal observed in studies. nih.govtandfonline.com

Influence on IL-2-Induced Cytokine Production

Interleukin-2 (B1167480) (IL-2) is a cytokine that promotes the proliferation and differentiation of T cells and NK cells and is crucial for immune responses. nih.govnih.govmdpi.com As mentioned earlier, IL-2 is used to stimulate IFN-γ production in NK cells in in vitro studies. nih.govcaymanchem.comnih.gov PGE2 can interfere with IL-2-induced cytokine production. nih.govfrontiersin.org

This compound's ability to reverse PGE2-mediated suppression extends to IL-2-induced cytokine production. Specifically, this compound restored the IL-2-induced IFN-γ production in human NK cells that was suppressed by PGE2. nih.govnih.govcaymanchem.comnih.govresearchgate.net Translational studies using primary human tumors also indicated that this compound enhanced anti-CD3-stimulated IL-2 production in primary histoculture. nih.govnih.govresearchgate.nettandfonline.comresearchgate.net This suggests that by blocking EP4, this compound can positively influence the production of key cytokines like IFN-γ and IL-2, which are critical for effective anti-tumor immunity. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com

Immunomodulatory Effects of this compound on Immune Cell Phenotypes and Functions

Investigations into the effects of this compound on immune cell populations within the TME have demonstrated its capacity to modulate both the phenotype and function of various immune cell types, contributing to enhanced anti-tumor responses nih.govnih.govtandfonline.compatsnap.comresearchgate.netnih.gov. These effects are largely attributed to the blockade of immunosuppressive signaling pathways mediated by PGE2 through the EP4 receptor nih.govnih.govtandfonline.comtandfonline.compatsnap.comresearchgate.net.

Impact on CD8+ T Cell Infiltration and Effector Functions

Treatment with this compound has been shown to increase the infiltration of CD8+ T cells into the tumor microenvironment in syngeneic mouse models nih.govnih.govtandfonline.comfrontiersin.org. Beyond promoting infiltration, this compound has demonstrated the ability to restore the production of interferon-gamma (IFN-γ) in CD8+ T cells when it has been suppressed by PGE2 nih.govnih.govtandfonline.com. Studies utilizing primary human tumor histocultures have further indicated that this compound enhances the production of key effector cytokines, including IFN-γ, interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α), following anti-CD3 stimulation nih.govnih.govtandfonline.com. Additionally, this compound was observed to mitigate the suppressive effects on CD8+ T cells induced by myeloid-derived suppressor cells (MDSC) in the presence of PGE2 nih.govnih.govtandfonline.com.

Research involving TP-0903 has also reported increased infiltration and activation of CD8+ T cells in tumor tissues in mouse models larvol.comlarvol.com. TP-0903 treatment was found to enhance the proliferation of CD8+ chimeric antigen receptor (CAR)-T cells in vitro nih.gov.

Data Table: Impact of this compound on CD8+ T Cell Function (In Vitro and Ex Vivo)

ConditionImmune Cell TypeStimulusCo-treatmentEffect on Cytokine Production/FunctionSource
PGE2CD8+ T cells--Decreased IFN-γ production nih.govnih.govtandfonline.com
This compound + PGE2CD8+ T cells--Restored IFN-γ production nih.govnih.govtandfonline.com
Anti-CD3 stimulationPrimary Human Tumor HistocultureAnti-CD3-Baseline IFN-γ, IL-2, TNF-α production nih.govnih.govtandfonline.com
Anti-CD3 stimulation + this compoundPrimary Human Tumor HistocultureAnti-CD3This compoundEnhanced IFN-γ, IL-2, TNF-α production nih.govnih.govtandfonline.com
MDSC/PGE2 co-cultureCD8+ T cells--Suppression of CD8+ T cells nih.govnih.govtandfonline.com
MDSC/PGE2 co-culture + this compoundCD8+ T cells-This compoundImpaired suppression nih.govnih.govtandfonline.com

Enhancement of Natural Killer (NK) Cell Activity

This compound treatment has been associated with increased infiltration of natural killer (NK) cells within the tumor microenvironment in syngeneic mouse models nih.govnih.govtandfonline.comfrontiersin.org. In vitro studies have demonstrated that this compound can reverse the inhibition of interferon-gamma (IFN-γ) production in human NK cells that is mediated by PGE2 in the presence of interleukin-2 (IL-2) stimulation nih.govnih.govtandfonline.commedchemexpress.combiocompare.comtandfonline.com. These studies also indicated that this compound did not adversely affect the viability of NK cells medchemexpress.combiocompare.com. The antagonism of EP4 by compounds like this compound has been linked to an enhancement of NK cell anti-tumor activity tandfonline.com.

Data Table: Impact of this compound on Human NK Cell Function (In Vitro)

ConditionImmune Cell TypeStimulusCo-treatmentEffect on IFN-γ ProductionSource
IL-2Human NK cellsIL-2-Baseline production nih.govnih.govtandfonline.commedchemexpress.combiocompare.comtandfonline.com
IL-2 + PGE2Human NK cellsIL-2PGE2Inhibited production nih.govnih.govtandfonline.commedchemexpress.combiocompare.comtandfonline.com
IL-2 + PGE2 + this compoundHuman NK cellsIL-2PGE2, this compoundRestored production nih.govnih.govtandfonline.commedchemexpress.combiocompare.comtandfonline.com

Promotion of Conventional Dendritic Cell (cDC) Infiltration

Analysis using multiparameter flow cytometry in syngeneic tumor mouse models has shown that treatment with this compound promotes the infiltration of conventional dendritic cells (cDCs) into the tumor microenvironment nih.govnih.govtandfonline.comfrontiersin.org. Conventional dendritic cells are critical antigen-presenting cells that play a pivotal role in initiating and orchestrating adaptive anti-tumor immune responses mdpi.commdpi.com.

Data Table: Impact of this compound on Immune Cell Infiltration in Tumor Microenvironment (Syngeneic Mouse Models)

TreatmentImmune Cell TypeEffect on InfiltrationSource
This compoundCD8+ T cellsPromoted nih.govnih.govtandfonline.comfrontiersin.org
This compoundNK cellsPromoted nih.govnih.govtandfonline.comfrontiersin.org
This compoundConventional DCsPromoted nih.govnih.govtandfonline.comfrontiersin.org
This compoundGranulocytic MDSCsReduced nih.govnih.govtandfonline.comfrontiersin.org

Induction of M1-like Macrophage Reprogramming

This compound treatment has been demonstrated to induce reprogramming of macrophages towards an M1-like phenotype within the tumor microenvironment nih.govnih.govtandfonline.comfrontiersin.org. Tumor-associated macrophages (TAMs) exhibit plasticity and can differentiate into phenotypes that either support (M2-like) or oppose (M1-like) tumor progression amegroups.org. PGE2-EP4 signaling is known to influence TAM differentiation towards an immunosuppressive phenotype tandfonline.com. By inhibiting EP4, this compound appears to favor the development of immunostimulatory M1-like macrophages nih.govnih.govtandfonline.comfrontiersin.org. In vitro experiments using THP-1 cells and human blood showed that this compound restored the production of tumor necrosis factor-alpha (TNF-α) that had been suppressed by PGE2 following stimulation with lipopolysaccharide (LPS), indicating a reversal of PGE2-mediated inhibition in myeloid cells nih.govnih.govtandfonline.comtandfonline.compatsnap.com.

Studies on TP-0903 have also reported an enhanced immunostimulatory phenotype in infiltrated macrophages, characterized by elevated iNOS expression, particularly in combination therapies in pancreatic cancer models nih.gov. TP-0903 was found to enhance TNFα secretion and reduce IL-10 secretion in macrophages stimulated with a TLR7 agonist, suggesting that AXL inhibition can lead to increased macrophage activation frontiersin.org.

Data Table: Impact of this compound on Macrophage Function (In Vitro)

ConditionCell TypeStimulusCo-treatmentEffect on TNF-α ProductionSource
LPSTHP-1 cellsLPS-Baseline production nih.govnih.govtandfonline.comtandfonline.compatsnap.com
LPS + PGE2THP-1 cellsLPSPGE2Inhibited production nih.govnih.govtandfonline.comtandfonline.compatsnap.com
LPS + PGE2 + this compoundTHP-1 cellsLPSPGE2, this compoundRestored production nih.govnih.govtandfonline.comtandfonline.compatsnap.com
LPSHuman Whole BloodLPS-Baseline production nih.govnih.govtandfonline.comtandfonline.compatsnap.com
LPS + PGE2Human Whole BloodLPSPGE2Inhibited production nih.govnih.govtandfonline.comtandfonline.compatsnap.com
LPS + PGE2 + this compoundHuman Whole BloodLPSPGE2, this compoundRestored production nih.govnih.govtandfonline.comtandfonline.compatsnap.com

Attenuation of Myeloid-Derived Suppressor Cell (MDSC) Function and Phenotype

Treatment with this compound has been shown to reduce the population of granulocytic myeloid-derived suppressor cells (MDSC) within the tumor microenvironment nih.govnih.govtandfonline.comfrontiersin.org. MDSCs are a heterogeneous group of immature myeloid cells that are significant contributors to immunosuppression in the TME nih.govwjgnet.comfrontiersin.org. Signaling through the PGE2-EP4 axis can promote the differentiation and enhance the immunosuppressive functions of MDSCs tandfonline.comnih.govfrontiersin.org. This compound has been demonstrated to reduce the suppressive capacity of MDSCs that are induced by PGE2 tandfonline.com. In vitro experiments revealed that this compound impaired the suppression of CD8+ T cells mediated by MDSCs in the presence of PGE2 nih.govnih.govtandfonline.com.

Studies investigating TP-0903 also reported a decrease in tumor-associated neutrophil and macrophage infiltration in pancreatic cancer models nih.gov. In a breast cancer model, TP-0903 treatment was associated with a reduction in MDSCs in the spleen aacrjournals.org.

Potentiation of Th1 Immune Responses in Ex Vivo Tumor Models

Translational studies conducted using primary human tumor histocultures have shown that this compound can potentiate Th1 immune responses nih.govnih.govtandfonline.com. Specifically, in these ex vivo models, this compound enhanced the production of characteristic Th1 cytokines, including IFN-γ, IL-2, and TNF-α, following stimulation with anti-CD3 nih.govnih.govtandfonline.com. Th1 immune responses are crucial for effective anti-tumor immunity and are characterized by the secretion of these cytokines ashpublications.org.

Research on TP-0903 has also indicated its ability to induce a Th1 polarization in T cells, including CAR-T cells, leading to increased production of Th1 cytokines and decreased production of Th2 cytokines ashpublications.orgresearchgate.netmdpi.comjnccn.orgnih.gov. This polarization was linked to a reduction in inhibitory receptors on activated CAR-T cells ashpublications.orgjnccn.org.

Data Table: Impact of this compound on Cytokine Production in Human Primary Tumors (Ex Vivo Histoculture)

ConditionSample TypeStimulusCo-treatmentEffect on Cytokine ProductionSource
Anti-CD3 stimulationPrimary Human Tumor HistocultureAnti-CD3-Baseline IFN-γ, IL-2, TNF-α production nih.govnih.govtandfonline.com
Anti-CD3 stimulation + this compoundPrimary Human Tumor HistocultureAnti-CD3This compoundEnhanced IFN-γ, IL-2, TNF-α production nih.govnih.govtandfonline.com

Preclinical Immunological Research Applications of Mf 766

In Vitro and Ex Vivo Models for Assessing MF-766 Immunomodulation

In vitro and ex vivo studies have been instrumental in understanding the immunomodulatory effects of this compound, particularly its ability to counteract the immunosuppressive effects of PGE2. These models allow for controlled environments to analyze the direct impact of this compound on immune cells and tumor tissue.

Studies Utilizing Primary Human Tumor Histocultures

Translational studies utilizing surgically resected primary human tumor specimens have demonstrated the capacity of this compound to potentiate immune responses in a setting that retains the complexity of the native tumor microenvironment. In primary histocultures derived from various human tumors, including kidney, colon, lung, head and neck, and pancreas, significant accumulation of tumor-derived extracellular PGE2 was observed in the culture supernatants over time. nih.gov In this context, this compound enhanced the production of key type 1 cytokines, such as interferon-gamma (IFN-γ), interleukin (IL)-2, and tumor necrosis factor (TNF)-α, when stimulated with anti-CD3. nih.govnih.govresearchgate.net Furthermore, this compound demonstrated synergy with pembrolizumab (B1139204), an anti-PD-1 therapy, in enhancing type 1 cytokine production within a PGE2-high TME, suggesting its potential for combination therapy. nih.govnih.govresearchgate.netresearchgate.net

Investigations in Human Immune Cell Lines and Primary Blood Samples

Investigations using human immune cell lines and primary blood samples have provided detailed insights into the cellular mechanisms by which this compound exerts its immunomodulatory effects. In THP-1 monocyte cell line and healthy human whole blood, this compound restored the inhibition of lipopolysaccharide (LPS)-induced TNF-α production caused by PGE2. nih.govpatsnap.comnih.govresearchgate.net PGE2 was shown to significantly decrease TNF-α levels in these models, and pretreatment with this compound fully reversed this effect. nih.gov

Studies on human natural killer (NK) cells have shown that PGE2 suppresses the production of IFN-γ induced by high-dose IL-2. nih.govmedchemexpress.com this compound was found to reverse this PGE2-mediated suppression of IFN-γ secretion in human NK cells without affecting their viability. nih.govmedchemexpress.com

Furthermore, this compound reversed the inhibition of IFN-γ production in CD8+ T-cells caused by PGE2. nih.govpatsnap.comnih.govresearchgate.netresearchgate.net It also impaired the suppression of CD8+ T-cells induced by myeloid-derived suppressor cells (MDSC) in the presence of PGE2. nih.govpatsnap.comnih.govresearchgate.netresearchgate.net These findings highlight the ability of this compound to counteract PGE2-mediated immunosuppression in key lymphocyte populations.

Analysis of PGE2 Accumulation in Tumor Microenvironment Models

Analysis of PGE2 accumulation in tumor microenvironment models, such as primary human tumor histocultures, has confirmed that tumors can produce significant amounts of extracellular PGE2. nih.gov For instance, in histocultures of primary human tumors, the concentration of PGE2 reached notable levels over a 24 to 48-hour period. nih.gov This accumulation of PGE2 in the TME is a crucial factor contributing to immune suppression, and the ability of this compound to counteract its effects underscores its therapeutic potential. nih.govpatsnap.comthno.org

In Vivo Immunological Efficacy Studies in Syngeneic Murine Tumor Models

Evaluation of Immune Cell Infiltration Profiles within the Tumor Microenvironment

Multiparameter flow cytometry analysis in syngeneic murine tumor models, such as CT26 and EMT6, has revealed that treatment with this compound modulates the infiltration profiles of various immune cell populations within the TME. nih.govnih.govresearchgate.netresearchgate.nettandfonline.com Specifically, this compound treatment promoted the infiltration of CD8+ T cells, natural killer (NK) cells, and conventional dendritic cells (cDCs). nih.govnih.govresearchgate.netresearchgate.nettandfonline.com

In addition to promoting the infiltration of effector lymphocytes and antigen-presenting cells, this compound also influenced myeloid cell populations. It induced M1-like macrophage reprogramming and reduced the numbers of granulocytic myeloid-derived suppressor cells (MDSC) in the TME. nih.govnih.govresearchgate.netresearchgate.nettandfonline.com These shifts in the myeloid compartment are indicative of a less immunosuppressive and more pro-inflammatory TME.

While this compound alone showed some anti-tumor activity, its combination with anti-PD-1 therapy synergistically improved efficacy in these syngeneic models. nih.govresearchgate.netpatsnap.comnih.gov This enhanced efficacy was characterized by the observed changes in immune cell infiltration, including increased CD8+ T-cell and NK cell infiltration and decreased MDSC infiltration. nih.govnih.gov

Mechanistic Studies on Adaptive Anti-tumor Immunity Development

Mechanistic studies in syngeneic models have investigated how this compound contributes to the development of adaptive anti-tumor immunity. By inhibiting the EP4 receptor, this compound helps to reverse the suppressive effects of PGE2 on T cell function. nih.govpatsnap.comnih.govresearchgate.netresearchgate.net This includes restoring IFN-γ production in CD8+ T cells and impairing MDSC-mediated suppression of these critical effector cells. nih.govpatsnap.comnih.govresearchgate.netresearchgate.net

The increased infiltration of CD8+ T cells and conventional dendritic cells (cDCs) observed with this compound treatment is crucial for the initiation and execution of adaptive anti-tumor immune responses. nih.govnih.govresearchgate.netresearchgate.net cDCs play a key role in antigen presentation and priming of naive T cells, while CD8+ T cells are the primary mediators of cytotoxic immunity against tumor cells. ru.nl By modulating the TME to favor the presence and function of these cells, this compound contributes to the development of a more robust adaptive immune response capable of controlling tumor growth. nih.gov

Synergistic Immunotherapeutic Strategies with this compound

Prostaglandin E2 (PGE2), a metabolite of the arachidonic acid pathway, is known to impair anti-tumor immunity through its engagement with E-type prostanoid receptors (EP1-4). nih.govtandfonline.comnih.gov Targeting specific EP receptors, such as EP4, is proposed as a strategy to counteract PGE2-mediated immune suppression. nih.govtandfonline.comnih.gov Preclinical studies have investigated the potential of combining EP4 inhibition with immune checkpoint blockade to enhance anti-tumor responses. nih.govtandfonline.comnih.gov

Combinatorial Approaches with Programmed Cell Death Protein 1 (PD-1) Blockade

Inhibition of the EP4 receptor by this compound has demonstrated synergistic anti-tumor efficacy when combined with anti-programmed cell death protein 1 (PD-1) therapy in syngeneic tumor mouse models, specifically in CT26 and EMT6 models. nih.govtandfonline.comnih.gov This synergistic effect suggests that targeting the EP4 pathway can complement the mechanisms of action of PD-1 blockade, leading to improved therapeutic outcomes in preclinical settings. nih.govtandfonline.comnih.gov Translational studies using primary human tumors have also shown that this compound can enhance immune responses and synergize with pembrolizumab (an anti-PD-1 antibody) in tumor microenvironments characterized by high PGE2 levels. nih.govtandfonline.comnih.gov

Immunological Outcomes of Combination Therapies on Lymphocyte and Myeloid Cell Modulation

The synergistic anti-tumor activity observed with the combination of this compound and anti-PD-1 therapy is associated with significant modulation of both lymphocyte and myeloid cell populations within the tumor microenvironment (TME). nih.govtandfonline.comnih.gov Multiparameter flow cytometry analysis in syngeneic tumor models revealed that treatment with this compound promoted the infiltration of key immune cell types. nih.govtandfonline.comnih.gov

Specifically, the combination therapy led to increased infiltration of CD8+ T cells, natural killer (NK) cells, and conventional dendritic cells (cDCs) in the TME. nih.govtandfonline.comnih.gov Furthermore, this compound treatment induced M1-like macrophage reprogramming and reduced the presence of granulocytic myeloid-derived suppressor cells (MDSC) in the TME. nih.govtandfonline.comnih.gov

In vitro experiments provided further insights into the mechanisms underlying these changes. This compound was shown to reverse PGE2-mediated inhibition of cytokine production in immune cells. nih.govtandfonline.comnih.govcaymanchem.comresearchgate.net It restored lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF)-α production in THP-1 cells and human blood, and reversed PGE2-mediated inhibition of interleukin (IL)-2-induced interferon (IFN)-γ production in human NK cells. nih.govtandfonline.comnih.govcaymanchem.com this compound also reversed the inhibition of IFN-γ in CD8+ T-cells by PGE2 and impaired the suppressive capacity of MDSCs induced by PGE2. nih.govtandfonline.comnih.gov

These findings indicate that this compound, by blocking EP4, helps to counteract the immunosuppressive effects of PGE2 within the TME, thereby enhancing the activity and infiltration of various effector lymphocytes and favorably altering the myeloid cell landscape. nih.govtandfonline.comnih.gov The modulation of these immune cell populations contributes to the observed synergistic anti-tumor efficacy when combined with PD-1 blockade. nih.govtandfonline.comnih.gov

Key immunological outcomes observed in preclinical studies are summarized in the table below:

Immune Cell TypeEffect of this compound + anti-PD-1 Combination Therapy in TMEIn Vitro Effects of this compoundSource
CD8+ T cellsIncreased infiltrationReverses PGE2-mediated inhibition of IFN-γ production; Impairs MDSC/PGE2-induced suppression nih.govtandfonline.comnih.gov
Natural Killer (NK) cellsIncreased infiltrationReverses PGE2-mediated inhibition of IFN-γ production nih.govtandfonline.comnih.govcaymanchem.com
Conventional Dendritic Cells (cDCs)Increased infiltrationNot explicitly detailed in provided snippets nih.govtandfonline.comnih.gov
MacrophagesInduced M1-like reprogrammingNot explicitly detailed in provided snippets on macrophage reprogramming, but reverses PGE2-mediated inhibition of TNF-α production in myeloid cells nih.govtandfonline.comnih.gov
Myeloid-Derived Suppressor Cells (MDSCs)Reduced granulocytic MDSCsReduces the suppressive capacity of PGE2-induced MDSC function nih.govtandfonline.comnih.gov

Advanced Research Methodologies Applied to Mf 766 Studies

Biochemical and Cell-Based Functional Assays for EP4 Antagonism Characterization

Biochemical and cell-based functional assays are fundamental to characterizing the activity of EP4 antagonists like MF-766. These assays are designed to measure the compound's binding affinity to the EP4 receptor and its ability to inhibit EP4-mediated signaling pathways. This compound has been characterized as a highly potent and selective EP4 antagonist with a Kᵢ of 0.23 nM. biocompare.commedchemexpress.comaobious.com In functional assays, it behaves as a full antagonist with an IC₅₀ of 1.4 nM, which shifts slightly to 1.8 nM in the presence of 10% human serum. biocompare.commedchemexpress.commedchemexpress.cn

Cell-based experiments have demonstrated this compound's capacity to reverse PGE2-mediated immunosuppressive effects. For instance, in THP-1 monocyte cells and human blood, this compound restored lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF)-α production that was inhibited by PGE2. nih.govnih.govtandfonline.comresearchgate.net Furthermore, this compound reversed the suppression of interferon (IFN)-γ production in human natural killer (NK) cells induced by PGE2 and interleukin (IL)-2. nih.govnih.govtandfonline.combiocompare.commedchemexpress.comresearchgate.net These in vitro functional assays provide key data on this compound's potency and its ability to counteract PGE2-driven immune suppression at the cellular level. nih.govnih.govtandfonline.comresearchgate.net

Multiparameter Flow Cytometry for Comprehensive Immune Cell Profiling

Multiparameter flow cytometry is a powerful technique used to simultaneously analyze multiple characteristics of individual cells within a heterogeneous population. researchgate.net This methodology has been applied in this compound studies to gain a comprehensive understanding of how EP4 antagonism modulates the immune cell landscape, particularly within the tumor microenvironment (TME). nih.govnih.govtandfonline.com

Analysis using multiparameter flow cytometry has revealed that treatment with this compound can significantly alter the composition and phenotype of immune cells in the TME of syngeneic tumor mouse models. nih.govnih.govtandfonline.com Key findings from these studies include the observation that this compound treatment promoted the infiltration of CD8⁺ T cells, NK cells, and conventional dendritic cells (cDCs). nih.govnih.govtandfonline.com Additionally, this technique allowed for the identification of this compound-induced M1-like macrophage reprogramming and a reduction in granulocytic myeloid-derived suppressor cells (MDSC) within the TME. nih.govnih.govtandfonline.com

The use of multiparameter flow cytometry provides detailed quantitative data on various immune cell subsets, allowing researchers to assess the immunomodulatory effects of this compound and understand how it influences the complex interactions between different immune cell populations in the context of disease. nih.govnih.govtandfonline.com

In Vitro Myeloid-Derived Suppressor Cell (MDSC) Generation and Functional Assays

In vitro models for generating myeloid-derived suppressor cells (MDSCs) are crucial for studying the direct effects of compounds like this compound on these immunosuppressive cells. MDSCs are known to express the EP4 receptor, and PGE2-EP4 signaling plays a role in their differentiation and function, which can subsequently impair T-cell activity. nih.govfrontiersin.org

In studies of this compound, in vitro MDSCs have been generated, for example, by culturing human monocytes in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-4, and PGE2. nih.gov Functional assays using these in vitro generated MDSCs have demonstrated that this compound can reduce the suppressive capacity of PGE2-induced MDSC function. nih.gov Specifically, this compound has been shown to impair the suppression of CD8⁺ T-cells induced by MDSCs in the presence of PGE2. nih.govnih.govresearchgate.net These in vitro assays provide direct evidence of this compound's ability to modulate the immunosuppressive activity of MDSCs. nih.govnih.govresearchgate.net

Computational Chemistry Approaches in EP4 Antagonist Discovery

Computational chemistry approaches play a significant role in the discovery and optimization of drug candidates, including EP4 antagonists. These methods can involve techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis. mdpi.comdntb.gov.ua

While specific detailed computational studies focused solely on the discovery of this compound are not extensively detailed in the provided results, computational simulations have been used to support the understanding of ligand binding poses within the EP4 receptor pocket for related studies on EP4 activity. pnas.org Computational methods are generally employed in drug discovery to predict binding affinities, analyze molecular interactions, and guide the synthesis of compounds with improved properties. mdpi.comdntb.gov.ua The discovery of potent and selective EP4 antagonists often involves iterative cycles of synthesis, biological testing, and computational analysis to refine chemical structures for optimal activity and selectivity. nih.gov

Spectroscopic Techniques for Structural Analysis (e.g., Mass Spectrometry)

Spectroscopic techniques, such as mass spectrometry (MS), are essential tools for the structural characterization and confirmation of chemical compounds like this compound. MS is an analytical technique used to identify unknown compounds and determine their molecular weight and structure by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. savemyexams.commsu.eduuba.ar

Q & A

Q. What is the molecular mechanism of MF-766 as a selective EP4 antagonist, and how is its potency quantified?

this compound binds competitively to the prostaglandin E2 receptor EP4, inhibiting its activation with a Ki of 0.23 nM. Its potency is validated via functional assays, such as IC50 measurements (1.4 nM in standard conditions; 1.8 nM with 10% human serum ). Researchers should use radioligand binding assays to determine Ki values and cell-based cAMP inhibition assays (e.g., HEK293 cells expressing EP4) to calculate IC50.

Q. What in vitro models are appropriate for studying this compound’s immunomodulatory effects?

this compound reverses PGE2-mediated suppression of IFN-γ secretion in human natural killer (NK) cells. Standard protocols involve co-culturing NK cells with tumor cells or PGE2-stimulated peripheral blood mononuclear cells (PBMCs), followed by cytokine quantification via ELISA or flow cytometry . Ensure cell viability controls (e.g., Annexin V staining) to confirm lack of cytotoxicity at tested concentrations.

Q. How should this compound be administered in preclinical tumor models to evaluate efficacy?

Oral administration is recommended due to its high bioavailability (Cmax: 15.03 ± 4.37 µM at 30 mpk; AUC: 57.55 ± 10.75 µM·h). Dosing regimens vary by model: in CT26 syngeneic mice, 10–30 mg/kg daily achieves 49% tumor growth inhibition. Include vehicle controls and monitor pharmacokinetic parameters (e.g., plasma half-life) to validate exposure .

Advanced Research Questions

Q. How can researchers optimize combination therapy involving this compound and immune checkpoint inhibitors (e.g., anti-PD-1)?

this compound synergizes with anti-PD-1 in CT26 (TGI: 89%) and other models. Experimental design should include staggered dosing (e.g., this compound pretreatment to prime the tumor microenvironment) and immune profiling (e.g., tumor-infiltrating lymphocyte quantification via multiplex IHC). Note model-specific variability: EMT6 and 4T1 tumors show limited response, suggesting EP4-independent resistance mechanisms .

Q. What methodologies address contradictory efficacy results of this compound across tumor models?

Discrepancies (e.g., 49% TGI in CT26 vs. no effect in EMT6/4T1) may stem from tumor microenvironment heterogeneity. To resolve this:

  • Perform transcriptomic analysis (RNA-seq) of EP4/COX-2 pathway activity in resistant models .
  • Use patient-derived xenografts (PDXs) with varying EP4 expression levels to validate target dependency.
  • Incorporate stromal cell co-cultures to assess EP4-mediated crosstalk .

Q. How do serum proteins influence this compound’s in vitro activity, and how should this be controlled?

Human serum (HS) increases this compound’s IC50 from 1.4 nM to 1.8 nM due to protein binding. Researchers should:

  • Standardize serum concentrations (e.g., 10% HS) across experiments.
  • Use equilibrium dialysis to measure free drug fraction.
  • Adjust dosing in vivo to account for plasma protein binding .

Methodological Considerations

Q. Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue (30 mpk)Value (100 mpk)
Cmax (µM)15.03 ± 4.3724.05 ± 6.01
AUC (µM·h)57.55 ± 10.75255.10 ± 97.3
Oral Bioavailability (%)>80>80
Data sourced from pharmacokinetic studies in rodents .

Q. Table 2: Efficacy of this compound in Preclinical Tumor Models

ModelTGI (%)Combination (Anti-PD-1) TGI (%)
CT264989
EMT6NS66
4T1NS40
NS: Not significant. Results highlight context-dependent efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MF-766
Reactant of Route 2
MF-766

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.